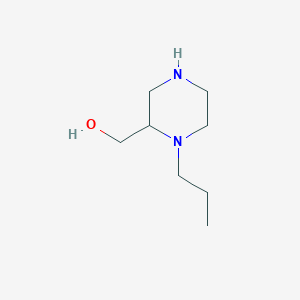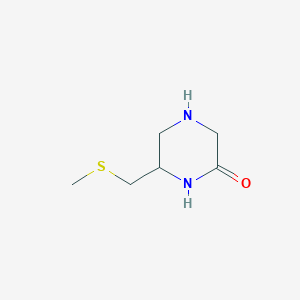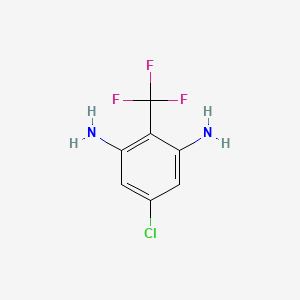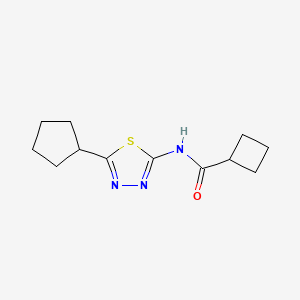
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves the following steps :
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours.
Cyclopentyl Substitution: The cyclopentyl group is introduced by reacting the thiadiazole intermediate with cyclopentyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in acetone at room temperature.
Cyclobutanecarboxamide Formation: The final step involves the reaction of the substituted thiadiazole with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically reduces the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents such as ether or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents such as dichloromethane or acetone; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: N-alkyl or N-acyl thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has a wide range of scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological processes.
Medicine: Due to its anticancer properties, the compound is being investigated as a potential chemotherapeutic agent. It has shown promising results in preclinical studies against various cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems.
Wirkmechanismus
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with various molecular targets and pathways . The compound is known to inhibit specific enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that promote cancer cell growth. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other pro-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as :
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also contains a 1,3,4-thiadiazole ring but has a trifluoromethyl group and a benzamide moiety. It exhibits similar biological activities but with different potency and selectivity.
Acetazolamide: A well-known diuretic that contains a 1,3,4-thiadiazole ring. It is used clinically for the treatment of glaucoma and other conditions. While it shares the thiadiazole ring, its overall structure and applications differ significantly.
Methazolamide: Another diuretic with a 1,3,4-thiadiazole ring, used for similar medical conditions as acetazolamide. It also differs in structure and specific applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the cyclopentyl and cyclobutanecarboxamide groups, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H17N3OS |
|---|---|
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H17N3OS/c16-10(8-6-3-7-8)13-12-15-14-11(17-12)9-4-1-2-5-9/h8-9H,1-7H2,(H,13,15,16) |
InChI-Schlüssel |
XJTYILWONAQWEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)C3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


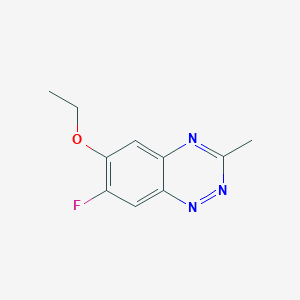
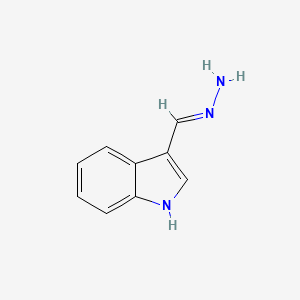
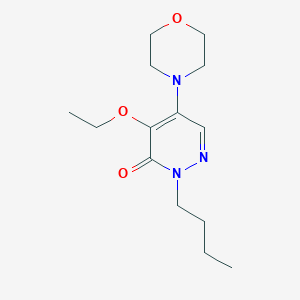
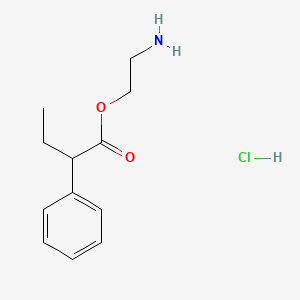
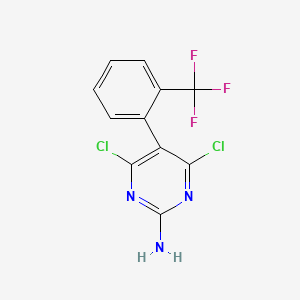
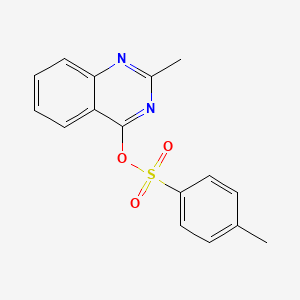
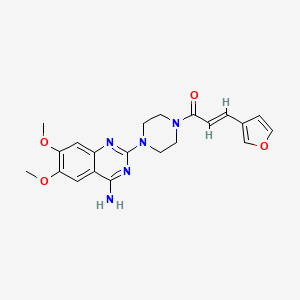
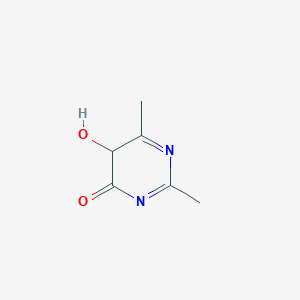
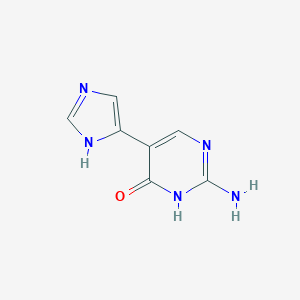

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
